molecular formula C9H8N2 B1525914 2-Cyclopropylnicotinonitrile CAS No. 921760-69-2

2-Cyclopropylnicotinonitrile

Cat. No. B1525914
Key on ui cas rn: 921760-69-2
M. Wt: 144.17 g/mol
InChI Key: BXVQUHAHCVFATN-UHFFFAOYSA-N
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Patent
US07935712B2

Procedure details

2-cyclopropyl-3-cyano-pyridine (18.5 g, 128 mmol) was dissolved in toluene (400 ml) and DIBAL (1.01M in toluene, 153 ml) was added thereto at 0° C. After stirred at 0° C. for 1 h, the reaction mixture was poured into 2N HCl aq (90 ml); and 5N NaOH aq. (40 ml) was added thereto. The mixture was extracted with EtOAc and the organic layer was washed with brine, dried over MgSO4. The desiccant was removed through filtration, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 7/3) to obtain the intended compound as a pale yellow solid.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
153 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:9]([C:10]#N)=[CH:8][CH:7]=[CH:6][N:5]=2)[CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C.Cl.[OH-:22].[Na+]>C1(C)C=CC=CC=1>[CH:1]1([C:4]2[C:9]([CH:10]=[O:22])=[CH:8][CH:7]=[CH:6][N:5]=2)[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
C1(CC1)C1=NC=CC=C1C#N
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
153 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The desiccant was removed through filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 7/3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C1=NC=CC=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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